molecular formula C12H11NO3 B3021604 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid CAS No. 641993-15-9

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B3021604
CAS No.: 641993-15-9
M. Wt: 217.22 g/mol
InChI Key: DJOCEZXDNSFDGF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid typically involves the alkylation of quinoline derivatives. One common method is the reaction of anthranilic acid derivatives with appropriate alkylating agents under controlled conditions . Another approach involves the use of copper salt-D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent, with proline as a ligand and proton source .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce various hydroquinoline derivatives .

Scientific Research Applications

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis or interfere with protein function, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
  • 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
  • 4-Hydroxyquinoline-3-carboxylic acid ethyl ester
  • 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

Uniqueness

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (DMHQA) is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the mechanisms of action, biological effects, and relevant case studies surrounding DMHQA.

Chemical Structure and Properties

DMHQA features a quinoline ring with hydroxyl and carboxylic acid functional groups, contributing to its reactivity and biological properties. The molecular formula is C12H11NO3C_{12}H_{11}NO_3, with a molecular weight of approximately 217.22 g/mol. The unique substitution pattern of DMHQA distinguishes it from other quinoline derivatives, enhancing its potential therapeutic applications .

The biological activity of DMHQA is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : DMHQA has been shown to inhibit various enzymes involved in DNA synthesis and protein function, disrupting critical cellular processes.
  • Antimicrobial Activity : Studies indicate that DMHQA exhibits significant antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentration (MIC) values suggest potent antibacterial effects .
  • Anticancer Effects : Research highlights DMHQA's potential as an anticancer agent, with studies demonstrating selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Antimicrobial Properties

DMHQA has demonstrated notable effectiveness against various bacterial strains. For instance, it showed significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4 to 16 µg/mL . Comparative studies have indicated that DMHQA outperforms some standard antibiotics in terms of efficacy against resistant strains.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of DMHQA on several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC50 values for DMHQA were found to be significantly lower than those for conventional chemotherapeutics like doxorubicin, indicating a promising therapeutic profile .

Cell LineIC50 (µM)Comparison with Doxorubicin
HeLa10More potent
MCF-77More potent
A54915Comparable

Case Studies

  • Antiviral Activity : A study evaluated the antiviral potential of DMHQA derivatives against Hepatitis B virus (HBV). Results indicated that certain derivatives exhibited high inhibition rates at concentrations as low as 10 µM, suggesting a viable pathway for developing antiviral therapies .
  • Cytotoxicity in Cancer Models : In experiments involving doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines, DMHQA derivatives displayed selective toxicity towards resistant cells. This property may provide a new avenue for treating drug-resistant cancers .
  • Mechanistic Insights : Molecular docking studies have elucidated the interaction between DMHQA and target proteins involved in cancer progression, reinforcing its role as a potential lead compound in drug development.

Properties

IUPAC Name

5,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-6-3-4-7(2)10-9(6)11(14)8(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOCEZXDNSFDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369496
Record name 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303010-02-8
Record name 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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